4H-Imidazol-4-one, 3,5-dihydro-5-((3-fluorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-
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Overview
Description
4H-Imidazol-4-one, 3,5-dihydro-5-((3-fluorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a complex organic compound that features a unique combination of imidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the quinoline moiety: This step might involve coupling reactions using reagents like palladium catalysts.
Final modifications: The addition of the fluorophenyl and methoxy groups can be done through substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the imidazole ring, leading to dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as a building block for more complex molecules.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutic Agents: Possible use in developing treatments for diseases due to its bioactive properties.
Industry
Material Science: Applications in developing new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4H-Imidazol-4-one derivatives: Compounds with similar imidazole structures.
Quinoline derivatives: Compounds with similar quinoline moieties.
Uniqueness
This compound’s uniqueness lies in its combination of imidazole and quinoline structures, which might confer unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
85986-76-1 |
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Molecular Formula |
C22H19FN4O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one |
InChI |
InChI=1S/C22H19FN4O2/c1-13-9-20(18-12-17(29-3)7-8-19(18)24-13)26-27-14(2)25-21(22(27)28)11-15-5-4-6-16(23)10-15/h4-12H,1-3H3,(H,24,26)/b21-11- |
InChI Key |
SABZICPBGIMKEU-NHDPSOOVSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC(=CC=C4)F)/C3=O)C |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC(=CC=C4)F)C3=O)C |
Origin of Product |
United States |
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